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Cat. No.: B1209813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactaroviolin is a naturally occurring sesquiterpenoid belonging to the guaiane class of

compounds.[1] Isolated from fungi of the Lactarius genus, it is recognized for its characteristic

violet-red color.[2] The molecular formula of Lactaroviolin is C₁₅H₁₄O, and it has a molecular

weight of 210.27 g/mol .[3][4] Its structure features a bicyclic azulene core substituted with a

methyl group, an isopropenyl group, and a carboxaldehyde group.[3][4] Understanding the

precise chemical structure and purity of Lactaroviolin is paramount for its potential

development as a therapeutic agent. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable

tools for the structural elucidation and characterization of this and other natural products.

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Lactaroviolin and detailed experimental protocols for acquiring such data. While

comprehensive, experimentally-derived public data for Lactaroviolin is limited in the readily

available scientific literature, this guide presents predicted data and representative

experimental methodologies applicable to this class of compounds.

Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for

Lactaroviolin. This data is based on the known structure and typical values for similar guaiane
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sesquiterpenoid aldehydes.

Table 1: Predicted ¹H NMR Spectroscopic Data for Lactaroviolin

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~9.5-10.5 s - 1H
Aldehyde proton

(-CHO)

~7.0-8.5 m - 4H
Aromatic protons

on azulene ring

~5.0-5.5 m - 2H
Vinylic protons

(=CH₂)

~2.5-3.0 s - 3H
Methyl protons

on azulene ring

~2.0-2.5 s - 3H

Methyl protons of

isopropenyl

group

~1.5-2.0 m - 1H
Methine proton

on azulene ring

Table 2: Predicted ¹³C NMR Spectroscopic Data for Lactaroviolin

Chemical Shift (δ) ppm Carbon Type Assignment

~190-200 C=O Aldehyde carbonyl

~110-160 C Aromatic and vinylic carbons

~40-60 CH Methine carbon

~15-30 CH₃ Methyl carbons

Table 3: Predicted Mass Spectrometry (MS) Data for Lactaroviolin
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m/z (Mass-to-Charge
Ratio)

Ion Type Predicted Fragmentation

210.10 [M]⁺ Molecular Ion

195.08 [M-CH₃]⁺ Loss of a methyl group

181.06 [M-CHO]⁺ Loss of the aldehyde group

167.08 [M-C₃H₇]⁺ Loss of the isopropenyl group

Table 4: Predicted Infrared (IR) Spectroscopy Data for Lactaroviolin

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3100-3000 Medium
C-H stretch (aromatic and

vinylic)

~2950-2850 Medium C-H stretch (aliphatic)

~2850-2700 Medium, two bands C-H stretch (aldehyde)

~1700-1680 Strong C=O stretch (aldehyde)

~1640-1600 Medium
C=C stretch (aromatic and

vinylic)

~1450-1350 Medium C-H bend (aliphatic)

~900-650 Strong
C-H out-of-plane bend

(aromatic)

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above. These protocols are designed to provide a starting point for researchers working with

Lactaroviolin or similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Dissolve 5-10 mg of purified Lactaroviolin in approximately 0.6 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton

connectivity.

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the

Lactaroviolin structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be

employed for unambiguous assignments.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to study the

fragmentation pattern for structural confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI,

or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

Prepare a dilute solution of Lactaroviolin (1-10 µg/mL) in a suitable solvent (e.g., methanol

or acetonitrile).

The solution can be directly infused into the mass spectrometer or introduced via a liquid

chromatography (LC) system for online separation and analysis.
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MS Acquisition (Full Scan):

Ionization Mode: Positive ion mode is typically suitable for compounds with functional groups

that can be readily protonated.

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV (for ESI).

Source Temperature: 100-150 °C.

Desolvation Gas Flow: Adjusted to optimize signal intensity.

MS/MS (Tandem MS) Acquisition for Fragmentation Analysis:

Precursor Ion Selection: Isolate the molecular ion ([M+H]⁺ or M⁺) of Lactaroviolin.

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce

fragmentation.

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Data Processing:

Determine the accurate mass of the molecular ion and use it to calculate the elemental

formula.

Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral

losses and fragment ions, which can provide structural information.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:
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Thin Film (for solids): Dissolve a small amount of Lactaroviolin in a volatile solvent (e.g.,

dichloromethane). Cast a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow

the solvent to evaporate, leaving a thin film of the compound.

KBr Pellet (for solids): Grind 1-2 mg of Lactaroviolin with approximately 100 mg of dry

potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Solution: Prepare a ~1-5% solution of Lactaroviolin in a suitable IR-transparent solvent

(e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃) and place it in a liquid sample cell.

IR Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Place the prepared sample in the spectrometer's sample compartment.

Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups in the Lactaroviolin molecule by comparing the peak positions to correlation tables.

Mandatory Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like Lactaroviolin.
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Caption: General workflow for the spectroscopic analysis of Lactaroviolin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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